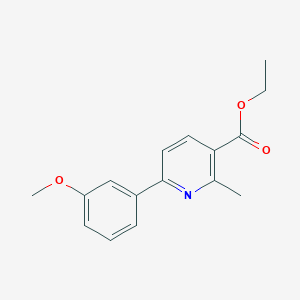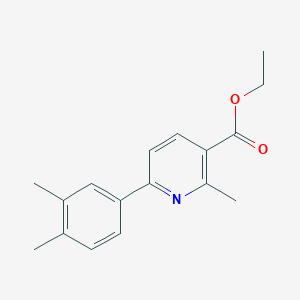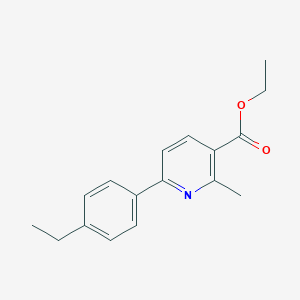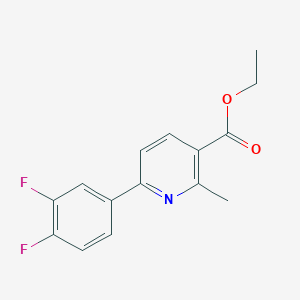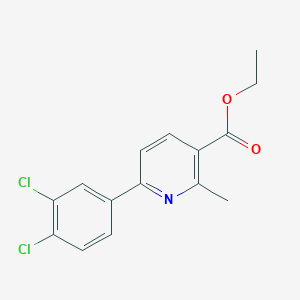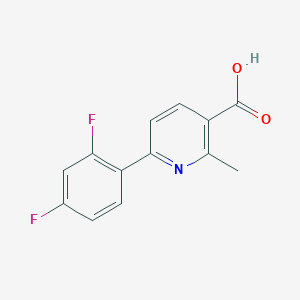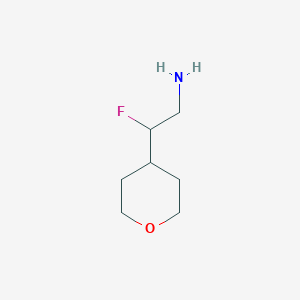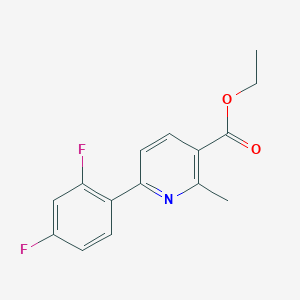
Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate
Vue d'ensemble
Description
Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluorophenyl group attached to the nicotinate structure
Méthodes De Préparation
The synthesis of Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro or amino groups can be introduced.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of nicotinate derivatives with biological targets.
Mécanisme D'action
The mechanism of action of Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by modulating the activity of enzymes or receptors involved in disease pathways. The difluorophenyl group enhances its binding affinity and specificity towards these targets, making it a valuable compound in drug design.
Comparaison Avec Des Composés Similaires
Ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate can be compared with other nicotinate derivatives such as:
Ethyl 6-phenyl-2-methylnicotinate: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
Ethyl 6-(2,4-dichlorophenyl)-2-methylnicotinate: Contains chlorine atoms instead of fluorine, which affects its electronic properties and interactions with biological targets.
Mthis compound: The ethyl ester is replaced with a methyl ester, influencing its solubility and pharmacokinetic properties.
These comparisons highlight the unique features of this compound, particularly the presence of the difluorophenyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 6-(2,4-difluorophenyl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-3-20-15(19)11-6-7-14(18-9(11)2)12-5-4-10(16)8-13(12)17/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABLQIKOFIWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=C(C=C(C=C2)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

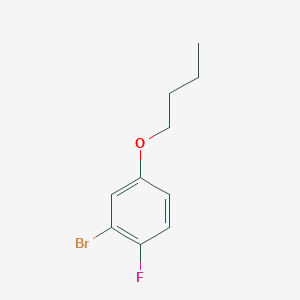


![N-[(4-methoxyphenyl)methyl]-5-methyl-4-nitropyridin-2-amine](/img/structure/B7974820.png)
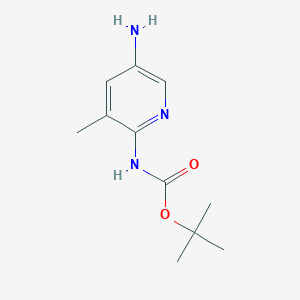
![3-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B7974824.png)
